molecular formula C13H10 B14751815 3H-Fluorene CAS No. 244-37-1

3H-Fluorene

Cat. No.: B14751815
CAS No.: 244-37-1
M. Wt: 166.22 g/mol
InChI Key: LQDYHFHELYNWSU-UHFFFAOYSA-N
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Description

3H-Fluorene is a versatile organic compound that serves as a key scaffold in advanced scientific research and development. Its structure is a focal point in medicinal chemistry, where it is used to synthesize novel compounds with pronounced biological activity. Recent studies have shown that fluorene-based derivatives exhibit promising cytotoxic effects against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, demonstrating potential as anticancer agents . The mechanism of action for these bioactive fluorenes is often linked to their role as inhibitors of the dihydrofolate reductase (DHFR) enzyme, a established target in cancer chemotherapy and antibiotic development . Beyond pharmacology, this compound is a fundamental building block in material science. Its rigid, planar structure makes it an excellent core for developing organic light-emitting diodes (OLEDs) and other organic electronic materials . Furthermore, its environmental behavior is a subject of study, as it can be metabolized by specific bacterial strains, such as Pseudomonas sp., making it relevant for bioremediation research of polycyclic aromatic hydrocarbons . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

244-37-1

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

IUPAC Name

3H-fluorene

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-3,5-9H,4H2

InChI Key

LQDYHFHELYNWSU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3C2=C1

Origin of Product

United States

Preparation Methods

Michael Addition and Robinson Annulation

Method Overview
The tandem Michael addition-Robinson annulation sequence enables the construction of the fluorene core with a 3-hydroxy substituent. Starting from 2-benzylideneindan-1-one (1a ), ethyl acetoacetate undergoes base-catalyzed addition, followed by cyclization and aromatization (Scheme 1A).

Reaction Conditions

  • Step 1 : t-BuOK (1 equiv.) in dioxane at 50°C for 24 h.
  • Step 2 : Oxidation with DDQ (1.1 equiv.) in dioxane at 100°C under O₂.

Key Data

Substrate (R) Product (Yield) Key Spectral Data (¹H NMR)
1a (H) 4a (75%) δ 11.3 (s, 1H, OH), 7.80 (d, J = 7.3 Hz, 1H)
1e (p-Me) 4e (51%) δ 2.44 (s, 3H, CH₃), 7.10 (d, J = 8.0 Hz, 2H)

Advantages : High regioselectivity; scalable to gram quantities.
Limitations : Requires chromatographic purification for optimal yields.

Palladium-Catalyzed Annulation

Method Overview
Pd(OAc)₂/DPEphos-catalyzed cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes forms benzo[a]fluorenes. While primarily targeting fused systems, this method adapts to 3-substituted fluorenes via substituent modulation (Scheme 2B).

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%), DPEphos (6 mol%).
  • Solvent: DMF at 160°C for 16 h.
  • Base: Bu₃N (3 equiv.).

Key Data

Substrate (R¹, R²) Product (Yield)
1a (H, Ph) 2a (71%)
1o (Cl, thienyl) 2o (80%)

Advantages : Tolerates electron-withdrawing/donating groups.
Limitations : Limited scope for sterically hindered substrates.

Base-Catalyzed Alkylation

Method Overview
t-BuOK-mediated alkylation of fluorene with alcohols introduces substituents at the 9-position, with potential for subsequent functionalization at C3 (Scheme 3C).

Reaction Conditions

  • Catalyst: t-BuOK (25–50 mol%).
  • Solvent: Toluene at 140°C for 8 h.

Key Data

Alcohol (R-OH) Product (Yield)
Benzyl alcohol 9-Benzylfluorene (95%)
β-Citronellol 9-(3,7-Dimethyloct-6-en-1-yl)fluorene (85%)

Advantages : Solvent versatility; no side products with optimized base loading.
Limitations : Requires inert atmosphere for reproducibility.

Acid-Catalyzed Condensation

Method Overview
Concentrated H₂SO₄ facilitates the condensation of phenol with 9-fluorenone to yield 9,9-bisphenol derivatives. Modifying phenol substituents enables C3 functionalization (Scheme 4D).

Reaction Conditions

  • Acid: H₂SO₄ (8.5 mL per 6:1 phenol:fluorenone ratio).
  • Temperature: 45°C for 3 h.

Key Data

Phenol (R) Product (Purity)
H Fluorene-9-bisphenol (98.2%)

Advantages : High atom economy; minimal byproducts.
Limitations : Limited to symmetric diaryl derivatives.

Oxidation-Reduction Sequences

Method Overview
Fluorene is oxidized to 9-fluorenone using air/O₂ under basic conditions, followed by NaBH₄ reduction to 9-fluorenol. Directed oxidation at C3 remains underexplored but is theoretically feasible (Scheme 5E).

Reaction Conditions

  • Oxidation: t-BuOK in dioxane at 100°C.
  • Reduction: NaBH₄ in THF/MeOH at 0°C to RT.

Key Data

Step Product (Yield)
Oxidation 9-Fluorenone (85%)
Reduction 9-Fluorenol (75%)

Advantages : Simple two-step protocol.
Limitations : Lacks regiocontrol for C3 substitution.

Cross-Coupling Reactions

Method Overview
Suzuki-Miyaura coupling of 3-bromofluorene with aryl boronic acids introduces aryl groups at C3. While 3-bromo precursors are rare, their synthesis via directed bromination is plausible (Scheme 7G).

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (3 mol%).
  • Ligand: PPh₃ (10 mol%).
  • Base: K₃PO₄ in THF/H₂O.

Key Data

Boronic Acid (Ar) Product (Yield)
4-MeOC₆H₄B(OH)₂ 3-(4-MeOPh)fluorene (78%)

Advantages : Broad substrate scope.
Limitations : Dependent on bromo precursor availability.

Chemical Reactions Analysis

3H-Fluorene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromic acid .

Reduction: Fluorenone can be reduced back to this compound using reducing agents like zinc or hypophosphorous acid .

Substitution: Alkylation of this compound with alcohols in the presence of potassium tert-butoxide as a catalyst results in 9-monoalkylfluorenes .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Zinc, hypophosphorous acid, iodine.

    Substitution: Potassium tert-butoxide, alcohols.

Major Products:

    Oxidation: Fluorenone.

    Reduction: this compound.

    Substitution: 9-monoalkylfluorenes.

Comparison with Similar Compounds

Structural and Electronic Differences

The primary distinction between 3H-Fluorene and 9H-Fluorene lies in the position of the hydrogen atom on the central ring. This difference alters the molecule’s dipole moment, resonance stabilization, and susceptibility to electrophilic substitution. For example:

  • 9H-Fluorene : The hydrogen at the 9-position allows for greater delocalization of π-electrons across the fused rings, enhancing stability.
  • This compound : The 3-position hydrogen disrupts symmetry, leading to a higher dipole moment and distinct reactivity patterns in substitution reactions .
Thermodynamic Properties

Thermochemical data for 9H-Fluorene (e.g., hydrogenation enthalpy) are well-documented. The hydrogenation of 9H-Fluorene to C₁₃H₁₆ has a reaction enthalpy (ΔrH°) of -180 kJ/mol . Comparable data for this compound are scarce, but substituents on its derivatives (e.g., bromo or methoxy groups) are known to reduce thermodynamic stability due to steric and electronic effects .

Functional Derivatives

Key derivatives and their properties are compared below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Notable Substituents Applications
9H-Fluorene 86-73-7 C₁₃H₁₀ 166.22 None Organic synthesis, polymers
3H-Fluoren-3-one 23299-21-4 C₁₃H₈O 180.20 Ketone at 3-position Ligand in catalysis
7-Amino-4-bromo-9a-butyl-3H-Fluoren-3-one - C₁₇H₁₈BrNO 344.24 Amino, bromo, butyl groups Pharmaceutical intermediates
9-(2,6-Dimethylphenyl)-9H-Fluorene 18153-41-8 C₂₁H₁₈ 270.37 Aryl substituent Specialty materials

Key Observations :

  • Substituted this compound derivatives exhibit higher molecular weights and tailored reactivities for niche applications.
  • Electron-withdrawing groups (e.g., ketones) enhance electrophilic substitution rates, while bulky substituents (e.g., butyl) hinder aggregation in coordination complexes .

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